N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine is a chemical compound with a complex structure that includes multiple amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine typically involves the reaction of appropriate amine precursors under controlled conditions. One common method includes the reaction of N1,N1-dimethylpropane-1,2-diamine with 2-aminopropyl halides in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N1,N1-Dimethylpropane-1,2-diamine
- 2-Aminopropylamine
- N1,N1-Dimethyl-2-aminopropane
Uniqueness
N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine is unique due to its specific arrangement of amine groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H21N3 |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-N-[1-(dimethylamino)propan-2-yl]propane-1,2-diamine |
InChI |
InChI=1S/C8H21N3/c1-7(9)5-10-8(2)6-11(3)4/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
APMQGTMNVUHWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)CN(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.